2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one
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Overview
Description
2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine ring, a quinoline moiety, and a fluorine atom, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one typically involves multiple steps, including the formation of the naphthyridine and quinoline rings, followed by the introduction of the fluorine atom and the hydroxymethyl group. Common synthetic routes may involve:
Cyclization reactions: to form the naphthyridine ring.
Condensation reactions: to construct the quinoline moiety.
Fluorination reactions: using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydroxymethylation: using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA: Intercalating between base pairs and disrupting replication or transcription processes.
Modulate signaling pathways: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinolone derivatives: Such as ciprofloxacin and levofloxacin, which are well-known antibiotics.
Naphthyridine derivatives: Such as enoxacin, another antibiotic.
Fluorinated compounds: Such as fluoroquinolones, which have broad-spectrum antimicrobial activity.
Uniqueness
2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one is unique due to its specific combination of structural features, including the naphthyridine and quinoline rings, the fluorine atom, and the hydroxymethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-13-2-3-16-15(8-13)17(25)9-14(22-16)10-23-7-4-18-19(11-23,12-24)5-1-6-21-18/h2-3,8-9,18,21,24H,1,4-7,10-12H2,(H,22,25)/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRFGOWVZQQOB-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CCC2NC1)CC3=CC(=O)C4=C(N3)C=CC(=C4)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CN(CC[C@H]2NC1)CC3=CC(=O)C4=C(N3)C=CC(=C4)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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